molecular formula C21H23NO4 B557512 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid CAS No. 172695-33-9

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid

Cat. No. B557512
M. Wt: 353,41 g/mole
InChI Key: KFDMTAMWOIQTOB-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid, also known as Fmoc-Phe-OH, is an important organic compound used in the synthesis of peptides and proteins. It is a derivative of phenylalanine, an essential amino acid, and is used in the solid-phase peptide synthesis (SPPS) method. Fmoc-Phe-OH is the most commonly used amino acid in the field of peptide synthesis and is widely used in the laboratory for research purposes.

Scientific Research Applications

Scientific Research Applications

Biological and Pharmacological Effects of Reactive Carbonyl Species (RCS)

Reactive carbonyl species (RCS) are critical in the development of chronic diseases. Studies have focused on the sources, types, effects, and therapeutic management of RCS, highlighting the importance of understanding RCS's role in cellular damage and chronic disease development. The research emphasizes the need for effective approaches to prevent diseases associated with RCS, underscoring the compound's utility in exploring RCS-related therapeutic developments (Fuloria et al., 2020).

Antioxidant, Microbiological, and Cytotoxic Activity of Carboxylic Acids

The structural differences in carboxylic acids, such as (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid, have been analyzed for their effects on antioxidant, antimicrobial, and cytotoxic activities. This research provides insights into how structural modifications of carboxylic acids influence their bioactivity, offering pathways for developing new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).

Synthesis and Transformations of Functionalized β-Amino Acid Derivatives

The compound's role in the synthesis of β-amino acid derivatives highlights its importance in drug research and development. This study showcases various synthetic routes to create cyclic β-amino acids and their derivatives, demonstrating the compound's utility in generating new molecular entities for medicinal chemistry (Kiss et al., 2018).

Biomass-Derived Levulinic Acid in Drug Synthesis

The study on levulinic acid, a biomass-derived compound with carboxyl and carbonyl functional groups, underscores the significance of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid in enhancing drug synthesis. The research highlights how such compounds can reduce drug synthesis costs and simplify synthesis steps, marking their potential in medicine (Zhang et al., 2021).

Functionalization Strategies for Carbonaceous Quantum Dots

The functionalization of carbon-based quantum dots using amino acids, including compounds similar to (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid, significantly enhances their optical and electrical properties. This research outlines various functionalization techniques, presenting the compound's versatility in creating materials for optoelectronic devices and other applications (Ravi et al., 2021).

properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)19(11-20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDMTAMWOIQTOB-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375830
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid

CAS RN

172695-33-9
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.